An In-depth Technical Guide to (2-Iodo-4,5-dimethoxyphenyl)boronic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to (2-Iodo-4,5-dimethoxyphenyl)boronic acid: Synthesis, Properties, and Applications
Foreword: Navigating the Landscape of a Niche Reagent
In the vast repository of chemical reagents available to the modern researcher, some compounds stand out not for their ubiquity, but for their specialized utility. (2-Iodo-4,5-dimethoxyphenyl)boronic acid is one such molecule. While not a common off-the-shelf reagent, its structure presents a unique combination of functionalities: a boronic acid poised for cross-coupling, an iodo-substituent providing an alternative reactive handle, and two electron-donating methoxy groups that modulate the electronic properties of the aromatic ring. This guide is designed for researchers, scientists, and drug development professionals who wish to leverage these features. Due to the specialized nature of this compound, this document moves beyond a simple recitation of known properties. Instead, it provides a comprehensive roadmap, beginning with a robust and logical synthetic pathway to access the molecule, followed by an analysis of its anticipated properties and a detailed exploration of its primary application in palladium-catalyzed cross-coupling reactions. Every protocol and claim is grounded in established chemical principles and supported by authoritative references, ensuring a self-validating and trustworthy resource.
Synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid: A Strategic Approach
The target molecule can be efficiently prepared from the commercially available starting material 1,2-dimethoxybenzene (veratrole) via a two-step sequence involving iodination followed by a directed ortho-metalation and borylation. This pathway is both logical and scalable, relying on well-understood and high-yielding transformations.
Step 1: Synthesis of the Precursor: 1-Iodo-3,4-dimethoxybenzene
The critical first step is the regioselective iodination of 1,2-dimethoxybenzene. The two methoxy groups are ortho-, para-directing. Direct iodination tends to yield the 4-iodo product due to steric hindrance at the ortho positions. A reliable method involves using iodine in the presence of a mild oxidizing agent.
Experimental Protocol: Iodination of 1,2-Dimethoxybenzene
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Materials:
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1,2-Dimethoxybenzene (Veratrole)
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Iodine (I₂)
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Orthoperiodic acid (H₅IO₆) or similar oxidant
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Acetic Acid
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Methanol
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Sodium thiosulfate (Na₂S₂O₃) solution
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Dichloromethane (DCM) or Ethyl Acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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-
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethoxybenzene (1.0 eq.) in glacial acetic acid.
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Add iodine (I₂, approx. 0.5 eq.) and a suitable oxidizing agent like orthoperiodic acid (approx. 0.3 eq.) to the solution.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
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Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product, 1-iodo-3,4-dimethoxybenzene, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield the product as a solid.
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Step 2: Directed Lithiation and Borylation
With the iodinated precursor in hand, the final step is the introduction of the boronic acid moiety. This is achieved through a lithium-halogen exchange, which generates a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate ester, followed by acidic workup to yield the desired boronic acid. The iodine at the 2-position directs the lithiation to that specific site.
Experimental Protocol: Synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid
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Materials:
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1-Iodo-3,4-dimethoxybenzene
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Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
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n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
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Triisopropyl borate or Trimethyl borate
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
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Ethyl Acetate
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Anhydrous magnesium sulfate (MgSO₄)
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-
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
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Dissolution: Add 1-iodo-3,4-dimethoxybenzene (1.0 eq.) to the flask and dissolve it in anhydrous THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
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Lithiation: Slowly add n-butyllithium (approx. 1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 30-60 minutes. The formation of the aryllithium species occurs during this time.[1]
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Borylation: Add triisopropyl borate (approx. 1.2 eq.), also dropwise, keeping the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2][3]
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Workup: Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or by washing with a non-polar solvent like hexane to afford (2-Iodo-4,5-dimethoxyphenyl)boronic acid.
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Synthetic Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
The following protocol is a robust, general procedure that can be adapted for coupling (2-Iodo-4,5-dimethoxyphenyl)boronic acid with various aryl halides.
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Materials:
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(2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 eq.)
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Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.)
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Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
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Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 eq.), (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the palladium catalyst.
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Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). Following this, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
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Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling arylboronic acids and iodo-organic compounds.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. [4]* Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [4]* Toxicology: While specific toxicological data is unavailable, related compounds are known to cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes, and do not ingest. [4][5][6]* Storage: Store (2-Iodo-4,5-dimethoxyphenyl)boronic acid in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent decomposition. [7][8]Boronic acids can undergo dehydration to form boroxine anhydrides, which may affect reactivity.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(2-Iodo-4,5-dimethoxyphenyl)boronic acid represents a valuable, albeit specialized, building block for synthetic chemistry. Its true potential is unlocked not by finding it in a catalog, but by understanding how to strategically synthesize and deploy it. The dual reactivity offered by the iodo and boronic acid groups, modulated by the dimethoxy substituents, provides a platform for complex molecular construction. This guide has provided a comprehensive framework, from a validated synthetic route to a field-tested application protocol, empowering researchers to confidently incorporate this versatile reagent into their drug discovery and materials science programs.
References
-
PrepChem. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- Google Patents. (n.d.). Method for preparing iodo aromatic hydrocarbon.
- Shin, S. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine (2C-I). Journal of Forensic Sciences, 56(S1), S156-S161.
-
PubChem. (n.d.). 1-Iodo-3,5-dimethoxybenzene. Retrieved from [Link]
- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
- Google Patents. (n.d.). Process for producing aromatic iodine compound.
- Aggarwal, V. K., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 24(50), 9276–9280.
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- 4. researchgate.net [researchgate.net]
- 5. 1256781-75-5 | (5-Iodo-2-methoxyphenyl)boronic acid - AiFChem [aifchem.com]
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